(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Catalog No.
S783215
CAS No.
22422-34-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol

CAS Number

22422-34-0

Product Name

(1R,2R,3S,5R)-(-)-2,3-Pinanediol

IUPAC Name

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1

InChI Key

MOILFCKRQFQVFS-BDNRQGISSA-N

SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Synonyms

(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol; (-)-2-Hydroxyisopinocampheol; (1R,2R,3S,5R)-2,3-Pinanediol; (-)-(1R:2R:3S:5R)-cis-α-Pineneglycol; cis-α-Pinene Glycol; [1R-(1α,2α,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol; (-)

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)O

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a rigid, bicyclic chiral diol derived from natural (-)-α-pinene, procured primarily as a premium chiral auxiliary for asymmetric synthesis. Its core industrial and laboratory application is in the Matteson homologation of boronic esters, where it dictates the absolute configuration of newly formed carbon-carbon bonds. Unlike simpler aliphatic diols, the sterically constrained bicyclic framework of (-)-pinanediol ensures near-perfect diastereocontrol during nucleophilic migrations. Furthermore, it forms highly stable boronate complexes that resist premature hydrolysis during multi-step synthetic sequences, making it a critical precursor for the stereoselective manufacturing of α-aminoboronic acids, complex oxylipids, and pharmaceutical active ingredients [1].

Substituting (1R,2R,3S,5R)-(-)-2,3-Pinanediol with generic diols like pinacol or alternative chiral auxiliaries like DICHED fundamentally alters process stability and stereochemical outcomes. Pinacol is achiral and cannot direct stereoselective 1,2-metallate rearrangements, resulting in racemic mixtures rather than the >98% diastereomeric excess required for pharmaceutical intermediates. While other C2-symmetric diols like DICHED offer stereocontrol, their resulting boronic esters lack the extreme thermodynamic stability of pinanediol derivatives; DICHED esters are easily transesterified, whereas the rigid orientation of hydroxyl groups in pinanediol imparts profound hydrolytic resistance. Additionally, substituting with its enantiomer, (+)-pinanediol, will invert the stereocenter of the final product, meaning the two are strictly non-interchangeable when a specific absolute configuration is targeted[REFS-1, REFS-2].

Diastereoselectivity in Matteson Homologations

When utilized as a chiral auxiliary in ZnCl2-promoted Matteson homologations, (1R,2R,3S,5R)-(-)-2,3-Pinanediol provides an exceptionally rigid steric environment that dictates nucleophilic migration. This results in diastereoselectivities of 98.5–99.5%, whereas achiral baselines like pinacol yield racemic mixtures (0% de) [1].

Evidence DimensionDiastereomeric excess (de) in α-chloroboronic ester formation
Target Compound Data98.5–99.5% de
Comparator Or BaselinePinacol (achiral baseline, 0% de)
Quantified Difference>98.5% improvement in diastereomeric excess
ConditionsZnCl2-promoted homologation with (dichloromethyl)lithium

Near-perfect stereocontrol eliminates the need for costly downstream chiral resolution in API synthesis.

Thermodynamic Stability and Auxiliary Displacement

Pinanediol boronic esters possess significantly higher thermodynamic stability compared to other C2-symmetric chiral diols. When a DICHED boronic ester is treated with (-)-pinanediol in pentane, transesterification is highly favorable, driving the equilibrium to quantitatively form the pinanediol boronic ester (100% conversion) within 2 hours while precipitating the displaced DICHED [1].

Evidence DimensionTransesterification yield (auxiliary displacement)
Target Compound Data100% conversion (quantitative formation) in 2 hours
Comparator Or BaselineDICHED boronic ester (displaced baseline)
Quantified DifferenceComplete thermodynamic displacement of DICHED by pinanediol
ConditionsReaction in pentane at room temperature

The superior thermodynamic stability of pinanediol allows for strategic late-stage auxiliary swapping and recovery of other expensive chiral directors.

Hydrolytic Resistance of α-Aminoboronic Esters

The synthesis of α-aminoboronic esters requires protective groups that can withstand multi-step processing. Pinanediol-protected α-aminoboronic esters exhibit extreme hydrolytic resistance due to the rigid orientation of the bicyclic diol, whereas pinacol esters are destabilized by methyl group interactions and are prone to premature degradation[REFS-1, REFS-2].

Evidence DimensionHydrolytic stability of α-aminoboronic esters
Target Compound DataHighly stable, extreme hydrolytic resistance
Comparator Or BaselinePinacol esters (destabilized, prone to degradation)
Quantified DifferenceSignificant improvement in intermediate half-life and stability
ConditionsAqueous media and multi-step reaction environments

High hydrolytic resistance ensures that sensitive α-aminoboronic ester intermediates survive subsequent synthetic steps without yield-destroying degradation.

Stereocontrolled Synthesis of α-Aminoboronic Acids

Ideal for the procurement of stable α-aminoboronic ester intermediates where pinacol fails due to hydrolytic instability, and where the specific absolute configuration dictated by the (-)-enantiomer is required [1].

Iterative Assembly of Complex Polyketides

Selected for multi-step Matteson homologations where the extreme thermodynamic stability of the pinanediol boronic ester prevents degradation over successive cycles [2].

Late-Stage Chiral Auxiliary Exchange

Utilized in processes where an initial homologation is performed with DICHED, followed by quantitative transesterification with (-)-pinanediol to lock the intermediate into a highly stable form for isolation[2].

XLogP3

1.1

UNII

R58L0W3A75

Other CAS

22422-34-0

Wikipedia

Pinanediol

Dates

Last modified: 08-15-2023
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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